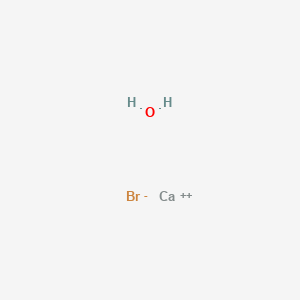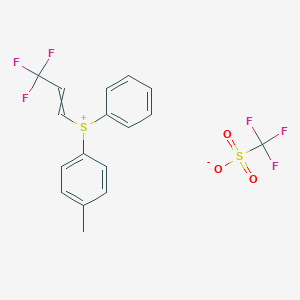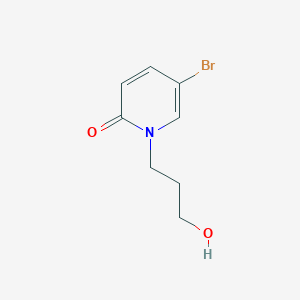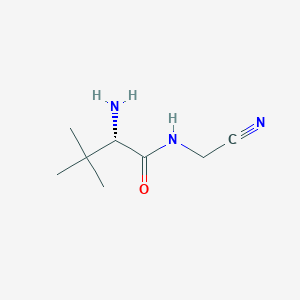
(2S)-2-amino-N-(cyanomethyl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-N-(cyanomethyl)-3,3-dimethylbutanamide is an organic compound with a unique structure that includes an amino group, a cyanomethyl group, and a dimethylbutanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-(cyanomethyl)-3,3-dimethylbutanamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted amines with alkyl cyanoacetates under various conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives . Another method involves the fusion of aromatic amines with ethyl cyanoacetate at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction temperature and time, are critical factors in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-N-(cyanomethyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the amino or cyanomethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
(2S)-2-amino-N-(cyanomethyl)-3,3-dimethylbutanamide has several scientific research applications:
Biology: The compound’s derivatives may exhibit biological activity, making it a valuable tool in biochemical research.
Industry: Used in the production of advanced materials and as an intermediate in chemical manufacturing processes .
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-N-(cyanomethyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2S)-2-amino-N-(cyanomethyl)-3,3-dimethylbutanamide include other cyanoacetamide derivatives and compounds with similar functional groups, such as:
- N-cyanoacetamides
- Cyanoacetanilides
- Substituted amines
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H15N3O |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-(cyanomethyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C8H15N3O/c1-8(2,3)6(10)7(12)11-5-4-9/h6H,5,10H2,1-3H3,(H,11,12)/t6-/m1/s1 |
Clave InChI |
PUFLIPQNMITHGT-ZCFIWIBFSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)NCC#N)N |
SMILES canónico |
CC(C)(C)C(C(=O)NCC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate](/img/structure/B13902502.png)
![(6-Methylimidazo[1,2-a]pyridine-2-carbonyl)-L-tryptophan](/img/structure/B13902505.png)
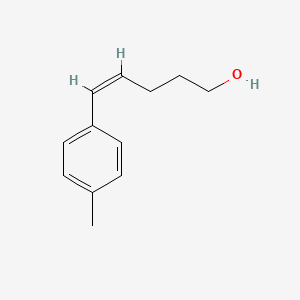
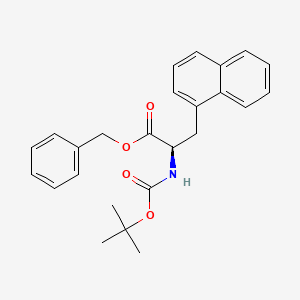
![Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate](/img/structure/B13902513.png)
![2-Azabicyclo[2.2.2]octan-4-amine;dihydrochloride](/img/structure/B13902517.png)
![[3-[Bis(phenylmethyl)amino]-5-methyl-2-oxidanyl-hexyl] ethanoate](/img/structure/B13902526.png)
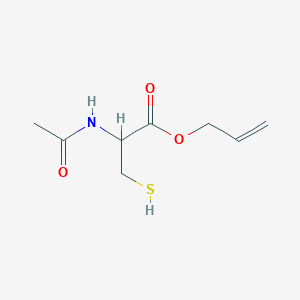
![Ethyl (R)-2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13902545.png)
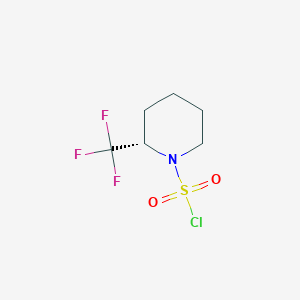
![2-[2-(2-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13902556.png)
